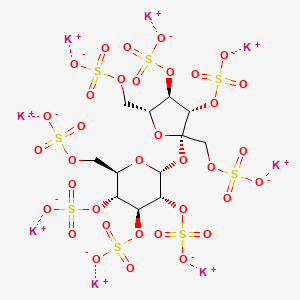
Sucrosofate (potassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is known for its unique properties and applications in various fields, including medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sucrosofate (potassium) is typically synthesized by the sulfation of sucrose. The process involves reacting sucrose with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions usually require careful control of temperature and pH to ensure the complete sulfation of sucrose and to avoid degradation of the sugar molecule.
Industrial Production Methods
In industrial settings, the production of sucrosofate (potassium) involves large-scale sulfation reactors where sucrose is treated with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with potassium hydroxide to obtain the final compound . The process is designed to be efficient and scalable, allowing for the production of large quantities of sucrosofate (potassium) for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Sucrosofate (potassium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the sulfate groups, although these reactions are less common.
Substitution: Sucrosofate (potassium) can undergo substitution reactions where the sulfate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of sucrosofate (potassium) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .
Major Products Formed
The major products formed from the reactions of sucrosofate (potassium) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of sucrose, while substitution reactions can produce a range of functionalized sucrose derivatives .
Aplicaciones Científicas De Investigación
Sucrosofate (potassium) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of sucrosofate (potassium) involves its interaction with specific molecular targets and pathways. One of the key targets is the fibroblast growth factor receptor, where sucrosofate (potassium) binds and stabilizes the receptor, leading to the activation of downstream signaling pathways involved in cell proliferation, differentiation, and migration . Additionally, sucrosofate (potassium) has been shown to inhibit thrombin generation, suggesting its potential use in controlling blood coagulation .
Comparación Con Compuestos Similares
Sucrosofate (potassium) can be compared with other similar compounds, such as:
Heparin: Both sucrosofate (potassium) and heparin are sulfated polysaccharides with anticoagulant properties.
Sucralfate: Sucralfate is a gastrointestinal protectant that contains sucrose octasulfate as one of its components.
Conclusion
Sucrosofate (potassium) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, ability to undergo various reactions, and potential therapeutic benefits make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H14K8O35S8 |
|---|---|
Peso molecular |
1287.5 g/mol |
Nombre IUPAC |
octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
Clave InChI |
XISWAUUBQBEDFB-QRDGSJRXSA-F |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















